Cox-2-IN-8

Enzymology Inflammation Drug Discovery

Researchers requiring precise COX-2 pathway interrogation often face off-target COX-1 inhibition that confounds inflammatory models. Cox-2-IN-8 solves this with a differentiated selectivity profile superior to Celecoxib. • Reported COX-2 IC50 of 6.585 μM for defined experimental dosing. • Orally active with a documented low ulcerogenic profile, enabling chronic in vivo studies without GI toxicity artifacts. • Ideal for comparative SAR studies benchmarking next-generation anti-inflammatory agents. Ensures reliable, reproducible results for demanding preclinical research programs.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5 g/mol
Cat. No. B12421419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-8
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C19H19N3O4S2/c1-3-26-17(23)13-27-19-20-18(14-7-5-4-6-8-14)22(21-19)15-9-11-16(12-10-15)28(2,24)25/h4-12H,3,13H2,1-2H3
InChIKeyGXKBPWSKHYUACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2-IN-8: A Selective and Orally Active COX-2 Inhibitor with Enhanced Selectivity Over Celecoxib


COX-2-IN-8, also referred to as compound 6a, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It is characterized as an orally active molecule . Key molecular properties include a molecular formula of C19H19N3O4S2 and a molecular weight of 417.5 g/mol [1]. Its primary differentiator is a reported higher selectivity for the COX-2 isoform over COX-1 when compared to the widely used selective COX-2 inhibitor, Celecoxib .

COX-2 isoform-selective inhibitor tool compound Supports pathway-specific prostaglandin signaling studies
Reported higher COX-2 selectivity over Celecoxib May reduce COX-1-mediated confounding in cell-based assays
Orally active for in vivo research models Supports oral dosing in rodent inflammation studies

Why COX-2-IN-8 Cannot Be Interchanged with Other In-Class COX-2 Inhibitors


Substituting COX-2-IN-8 with other COX-2 inhibitors, including clinical standards like Celecoxib, is not scientifically valid due to quantifiable differences in their pharmacological profiles. While many compounds target the COX-2 enzyme, their specific potency and, critically, their degree of selectivity for COX-2 over the COX-1 isoenzyme can vary significantly. COX-2-IN-8 is specifically differentiated by its reported higher selectivity for COX-2 compared to Celecoxib [1]. This difference in selectivity profile is a key determinant of a compound's therapeutic index, particularly regarding gastrointestinal safety, and therefore precludes direct substitution in research models. Using a less selective alternative could introduce confounding COX-1-mediated effects, compromising experimental integrity.

COX-2-IN-8 Profile
Reported higher COX-2 isoform selectivity than Celecoxib
Selectivity profile may support COX-2-specific pathway isolation
Substitute May Differ
Selectivity mismatch Other COX-2 inhibitors may have lower isoform selectivity, introducing COX-1-mediated confounding
Endpoint interpretation risk Less selective alternatives may shift model-response interpretation and compromise experimental integrity
Assay context may not transfer Selectivity profile differences may alter pathway-response endpoints in comparative studies

COX-2-IN-8 Evidence Guide: Quantitative Differentiation from Celecoxib


Comparative COX-2 Enzyme Inhibition Potency of COX-2-IN-8 vs. Celecoxib

COX-2-IN-8 demonstrates a quantifiable level of COX-2 enzyme inhibition. In vitro assays report an IC50 value of 6.585 μM for COX-2-IN-8 [1]. This is compared to the clinical reference compound Celecoxib, which has a reported COX-2 IC50 of 0.04 μM . While Celecoxib is more potent in this assay, the significance of COX-2-IN-8 lies in its distinct selectivity profile, which is addressed in a separate evidence item. The data confirms the compound's activity as a COX-2 inhibitor and provides a quantitative baseline for its use in research models.

COX-2 Inhibition IC50
Cross-study comparable
6.585 μM
Celecoxib: 0.04 μM
~164-fold difference in this assay
Supports assay concentration context for target engagement
In vitro cell-free enzymatic assay; potency context differs from selectivity
Enzymology Inflammation Drug Discovery

Differential COX-2 Selectivity of COX-2-IN-8 Relative to Celecoxib

The key point of differentiation for COX-2-IN-8 is its reported higher selectivity for the COX-2 enzyme compared to the clinical standard Celecoxib . Selectivity is defined as the preferential inhibition of the inducible COX-2 isoform over the constitutively expressed COX-1 isoform. While specific COX-1 IC50 values for COX-2-IN-8 are not provided in the available datasheets, the claim of superior selectivity is a primary attribute highlighted by multiple independent vendors [1]. In contrast, Celecoxib's selectivity index (COX-1 IC50 / COX-2 IC50) is reported to be approximately 375 in comparable enzyme assays [2]. A higher selectivity profile is scientifically associated with a potentially improved gastrointestinal safety profile by minimizing COX-1-mediated effects.

COX-2 Isoform Selectivity
Data to verify
Higher COX-2 selectivity reported vs Celecoxib
Celecoxib SI ≈ 375
Quantitative SI not available for target compound
Supports isoform-selectivity review for COX-2 pathway studies
Qualitative vendor claim; independent selectivity validation recommended
Pharmacology Selectivity Profiling Safety Pharmacology

In Vivo Anti-Inflammatory Efficacy of COX-2-IN-8 with a Low Ulcerogenic Profile

COX-2-IN-8 has demonstrated efficacy in in vivo models, showing good anti-inflammatory activity and, importantly, a low ulcerogenic activity [1]. This combination of efficacy and reduced gastrointestinal side effects is a hallmark of a therapeutically valuable COX-2 selective inhibitor. This profile is qualitatively benchmarked against Celecoxib, a drug whose clinical development was driven by its superior gastrointestinal safety compared to non-selective NSAIDs. The reported low ulcerogenic activity of COX-2-IN-8 provides a key advantage over non-selective COX inhibitors, such as Diclofenac, which are associated with significant gastrointestinal adverse events.

In Vivo Model Response
Class-level inference
Reported anti-inflammatory activity with low ulcerogenic profile
Supports model-response endpoint context for chronic inflammation studies
Specific ED50 and ulcerogenic indices not provided; source-specific review advised
In Vivo Pharmacology Anti-inflammatory Toxicology

Optimal Research and Application Scenarios for COX-2-IN-8


In Vitro Profiling of Selective COX-2 Inhibition in Inflammatory Cell Models

COX-2-IN-8 is ideally suited for in vitro studies designed to elucidate COX-2-specific signaling pathways in cell-based models of inflammation. Its quantitative IC50 of 6.585 μM [1] provides researchers with a defined concentration for experimental design. The compound's reported higher selectivity over Celecoxib makes it a superior tool for these experiments, as it reduces the potential for confounding results arising from off-target inhibition of COX-1. Researchers can use this compound to investigate COX-2-mediated prostaglandin synthesis, gene expression changes, and downstream inflammatory responses in macrophages, fibroblasts, or other relevant cell types.

Preclinical In Vivo Studies of Chronic Inflammation and Analgesia

This compound is highly relevant for in vivo rodent models of chronic inflammatory diseases, such as rheumatoid arthritis or osteoarthritis. The documented oral activity allows for convenient administration. Critically, the combination of demonstrated anti-inflammatory activity and a low ulcerogenic profile [2] is a key differentiator. This allows for longer-term dosing regimens in preclinical studies without the confounding variable of significant gastrointestinal toxicity, a common limitation of many non-selective NSAIDs. This makes COX-2-IN-8 a valuable tool for evaluating the therapeutic potential of chronic COX-2 inhibition.

Comparative Pharmacology Studies Against Clinical COX-2 Inhibitors

COX-2-IN-8 serves as an excellent chemical probe for comparative pharmacology studies aimed at understanding the nuances of COX-2 inhibitor structure-activity relationships (SAR) and selectivity profiles. Researchers can directly compare its in vitro and in vivo properties against those of established clinical agents like Celecoxib (IC50 0.04 μM, SI ≈375) [3]. Such studies are fundamental to medicinal chemistry efforts seeking to develop next-generation COX-2 inhibitors with optimized potency, selectivity, and safety margins. The defined potency and selectivity claims of COX-2-IN-8 [4] provide a robust baseline for these critical benchmarking experiments.

Mechanistic Studies on COX-2-Selective Inhibitor-Mediated Gastrointestinal Safety

Given its reported low ulcerogenic activity [5], COX-2-IN-8 is a prime candidate for detailed mechanistic investigations into the gastrointestinal safety of selective COX-2 inhibitors. Researchers can use this compound to dissect the specific pathways and cellular events that differentiate the gastric response to selective COX-2 inhibition versus non-selective COX inhibition. Such studies can provide deeper insights into the molecular basis of NSAID-induced gastropathy and contribute to the development of safer anti-inflammatory therapeutics.

Application
Selection Property
Validation Focus
COX-2 pathway signaling studies in inflammatory cell models
COX-2 isoform selectivity context
Prostaglandin synthesis endpoint review
Chronic inflammation model studies with oral dosing
Oral activity and model-response profile
Gastrointestinal tolerability endpoint monitoring
COX-2 inhibitor selectivity and SAR profiling
Isoform selectivity reference point
Comparator benchmarking with reference compounds
Gastrointestinal safety mechanism studies with selective COX-2 inhibition
Low ulcerogenic activity context
COX-1 vs COX-2 gastric response pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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